1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate
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Overview
Description
1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate typically involves the condensation reaction between 4-methylbenzaldehyde and 2-aminonaphthalene-1-carboxylate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction of the Schiff base can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological membranes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In materials science, the compound’s electronic properties enable it to participate in charge transfer processes, making it suitable for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
1-[(E)-[(4-Methoxyphenyl)imino]methyl]naphthalen-2-ol: Similar structure but with a methoxy group instead of a methyl group.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains an indole moiety and is used for its antiviral properties.
Uniqueness
1-[(E)-[(4-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate is unique due to its combination of a Schiff base structure with naphthalene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications in both biological and materials science research.
Properties
Molecular Formula |
C29H21NO2 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C29H21NO2/c1-20-13-16-23(17-14-20)30-19-27-25-11-5-3-8-22(25)15-18-28(27)32-29(31)26-12-6-9-21-7-2-4-10-24(21)26/h2-19H,1H3 |
InChI Key |
QKLACEOOJRJQHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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